3-(Difluoromethoxy)-2-formylbenzoic acid
Description
3-(Difluoromethoxy)-2-formylbenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCF₂H) group at the 3-position and a formyl (-CHO) group at the 2-position of the benzene ring. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated alkoxy groups, while the formyl group offers reactivity for further derivatization, such as condensation reactions to form heterocycles .
Properties
IUPAC Name |
3-(difluoromethoxy)-2-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O4/c10-9(11)15-7-3-1-2-5(8(13)14)6(7)4-12/h1-4,9H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCLJJIABDHQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-2-formylbenzoic acid typically involves the introduction of the difluoromethoxy group and the formyl group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by formylation. The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations .
Industrial Production Methods
Industrial production of 3-(Difluoromethoxy)-2-formylbenzoic acid may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and scalable reaction conditions. For example, the use of sodium hydroxide as an alkali in the final step of the synthesis can provide economic advantages for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-2-formylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
3-(Difluoromethoxy)-2-formylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential inhibitory effects on certain biological pathways.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-2-formylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is achieved through the reduction of Smad2/3 phosphorylation levels, which plays a key role in the pathogenesis of pulmonary fibrosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 3-(difluoromethoxy)-2-formylbenzoic acid, we compare its structural and functional attributes with related compounds from the evidence (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The difluoromethoxy group in the target compound introduces strong electron-withdrawing effects, which contrast with the electron-donating properties of benzyloxy () or hydroxy groups (). This difference likely alters reactivity in nucleophilic substitutions or electrophilic aromatic substitutions .
- The formyl group at the 2-position may sterically hinder reactions compared to aldehydes in less substituted analogs (e.g., 3-hydroxybenzaldehyde) .
The presence of fluorine in the target compound likely necessitates inert conditions (e.g., nitrogen atmosphere) similar to those used in fluoro-benzimidazole synthesis () .
Biological and Chemical Applications: Fluorinated compounds like the target molecule are prioritized in drug design for enhanced bioavailability and resistance to oxidative metabolism. Non-fluorinated analogs (e.g., 2,3-dihydroxybenzaldehyde) are more commonly used in metal chelation or polymer chemistry .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., melting points, solubility) for 3-(difluoromethoxy)-2-formylbenzoic acid are absent in the provided evidence. Properties are inferred from structurally similar compounds.
- Contradictions: Synthesis conditions for fluorinated vs. non-fluorinated compounds vary significantly (e.g., higher temperatures for fluorinated systems, as seen in vs. ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
